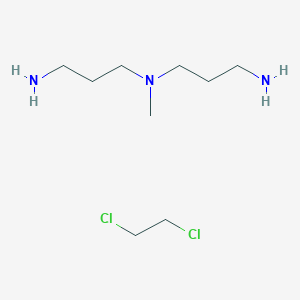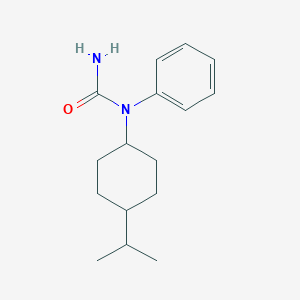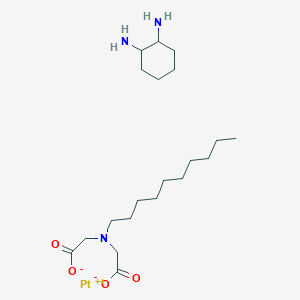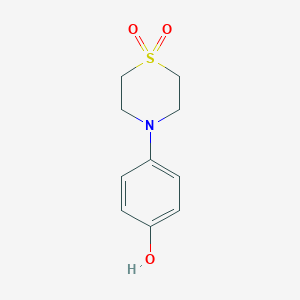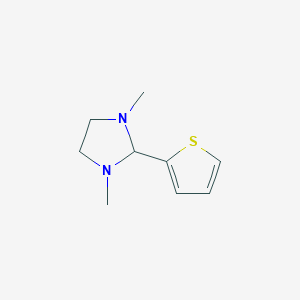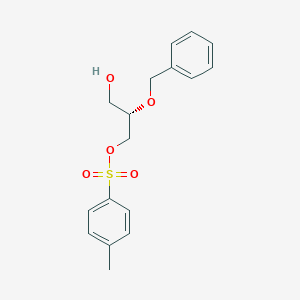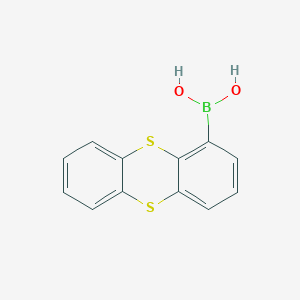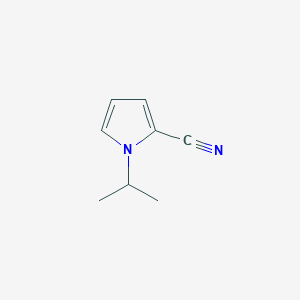
1-Isopropyl-1H-pyrrole-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole carbonitriles, such as 1-vinylpyrrole-2-carbonitriles, involves methods starting from readily available precursors like 1-vinylpyrrole-2-carbaldehyde oximes. These precursors undergo reactions with acetylene under basic conditions or acetic anhydride to yield the desired carbonitriles with high efficiency (Trofimov et al., 2009). Another noteworthy approach includes the metal(II)-promoted hydrolysis of pyridine carbonitriles leading to carboxylic acids, showcasing the versatility of carbonitrile transformations (Segl′a et al., 1998).
Molecular Structure Analysis
The structure of pyrrole carbonitriles, including isopropyl variants, features a five-membered pyrrole ring substituted with nitrile groups, offering unique electronic and steric properties. These features influence their reactivity and interaction with other molecules, as seen in the case of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole, where nitration and structural determination have been explored (Kennedy et al., 2006).
Chemical Reactions and Properties
Pyrrole carbonitriles undergo a variety of chemical reactions, such as cascade reactions leading to substituted 1H-pyrrole-3-carbonitriles through palladium(II)-catalyzed coupling and intramolecular C–N bond formation, demonstrating their synthetic utility in constructing complex molecules (Wang et al., 2020).
Scientific Research Applications
Pharmaceutical and Nutraceutical Applications :
- 1-Vinylpyrrole-2-carbonitriles have been identified as a new series of bifunctional pyrroles with potential applications in pharmaceuticals and nutraceuticals (Trofimov et al., 2009).
- Another study found that the recyclization of monocyclic 1H-pyrrole-2,3-diones offers a new route for synthesizing compounds with potential pharmaceutical and nutraceutical applications (Dmitriev et al., 2011).
- New methods for synthesizing pyrrole derivatives, such as the ligand-free palladium(II)-catalyzed C(sp)-C(sp2) coupling, have been developed with potential pharmaceutical applications (Wang et al., 2020).
Insecticidal Properties :
- Certain pyrrole derivatives have shown promising insecticidal properties against the cotton leafworm, with some compounds demonstrating high bioefficacy (Abdelhamid et al., 2022).
Agrochemicals and Dyestuffs :
- Microwave irradiation has been used to synthesize pyrrole-3-carbonitrile derivatives, which have potential applications in agrochemicals and dyestuffs (Ahmadi & Maddahi, 2013).
Materials Science :
- Electrochemical studies have shown that single-walled carbon nanotubes (SWCNT) electrodes can increase the catalytic efficiency of isopropyl alcohol oxidation, demonstrating potential material applications (Kulakovskaya et al., 2017).
Corrosion Inhibition :
- Pyrrole derivatives such as 5-(Phenylthio)-3H-pyrrole-4-carbonitriles have been found to effectively inhibit mild steel corrosion in acidic conditions (Verma et al., 2015).
properties
IUPAC Name |
1-propan-2-ylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7(2)10-5-3-4-8(10)6-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUDXOAAJPLEGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)

